molecular formula C12H16 B1619320 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 4175-54-6

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B1619320
CAS RN: 4175-54-6
M. Wt: 160.25 g/mol
InChI Key: KNQXALMJMHIHQH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene, also known as 1,4-Dimethyltetralin, is a derivative of naphthalene . It has the molecular formula C12H16 and a molecular weight of 160.26 . It is a colorless liquid .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene consists of a naphthalene core with two methyl groups attached at the 1 and 4 positions . The molecule also has four hydrogen atoms attached to the naphthalene ring, making it a tetrahydro derivative .


Physical And Chemical Properties Analysis

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene has a melting point of -17.94°C (estimate) and a boiling point of 246.18°C (estimate) . It has a density of 0.9400 and a refractive index of 1.5250 .

Scientific Research Applications

Chemical Reactions and Substitutions

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene (1,4-DMTHN) demonstrates interesting behavior in chemical reactions. For instance, it reacts with sodium arenethiolates in DMSO to give products through normal and tele substitution pathways. Factors such as reaction temperature, electron-withdrawing substituents, and steric hindrance significantly influence the outcome of these reactions (Novi et al., 1979).

Synthetic Applications

1,4-DMTHN is an important intermediate in synthesizing various compounds. For example, it's used in the synthesis of bexarotene, with specific methods exploring halogenated reactions and Friedel-Crafts alkylation (Liu Xiu-jie, 2010). Additionally, it's employed in the synthesis of apomorphine fragments and other related compounds with specific biological activities (Burkman, 1973).

Oxidation Processes

1,4-DMTHN undergoes specific oxidation processes in the presence of copper(II) acetate and lithium chloride, leading to various reaction products and pathways. This reaction is highly dependent on the presence of copper(II)-chloride ion complexes (Imamura et al., 1976).

Molecular Self-Assembly

The self-assembly of 1,4-DMTHN molecules at the solid/liquid interface has been observed using scanning tunneling microscopy. This reveals chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures, with variations depending on the molecule–surface epitaxial relationship (Silly et al., 2017).

properties

IUPAC Name

1,4-dimethyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQXALMJMHIHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871058
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

4175-54-6
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004175546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
MS Newman, HM Dali, WM Hung - The Journal of Organic …, 1975 - ACS Publications
Preparation of Dichloroacetylene, Solutions of dichloro-acetylene in ether were prepared by a literature procedure, 2 As claimed by these authors, the liquid phase synthesis seems to …
Number of citations: 26 0-pubs-acs-org.brum.beds.ac.uk
YL Zeng, DQ Zhang, K Peng - Key Engineering Materials, 2011 - Trans Tech Publ
A high temperature Pyrolysis (600C) correlated with GC/MS was used to analyze the bioactive components of acetone extractives from oil-tea cake. The analytical result showed that 44 …
Number of citations: 2 www.scientific.net
FE Condon, G Mitchell - The Journal of Organic Chemistry, 1980 - ACS Publications
Experimental Section 1, 5-Dimethylnaphthalene. The alcohol l-(2-methyl-phenyl)-l-pentanol (1) was prepared in the usual way from freshly distilled 2-methylbenzaldehyde (53.6 g, 0.45 …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
Y Ito, M Nakatsuka, T Saegusa - Journal of the American Chemical …, 1982 - ACS Publications
A mild and efficient generation of o-quinodimethane intermediates, in which fluoride anion is simply added to [o-[a-(trimethylsilyl) alkyl] benzyl] trimethylammonium halides at room …
Number of citations: 151 0-pubs-acs-org.brum.beds.ac.uk
KA Gudun, MI Baikenov, MF Yun - Education and Science …, 2011 - search.proquest.com
The research was focused on the reactivity of the anthracene, benzthiophene and biphenyl model blend with various catalytic additives. The research demonstrates how the product …
FE Condon, DL West - The Journal of Organic Chemistry, 1980 - ACS Publications
Methyl (±)-2-Methyl-5-acetylcyclopentene-l-carboxylate (6). To a stirred solution of 1.157 g (5.78 mmol) of methyl 2-hydroxy-2-methyl-5-acetylcyclopentane-l-carboxylate (methyl …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
CX Ju, FG Li, ZM Zong, H Zhang… - Advanced Materials …, 2013 - Trans Tech Publ
Microwave-assisted solvent extraction of Yanzhou and Shenfu coal with acetone was carried out, and the extracts were analyzed by GC/MS. The results show that the extracts include …
Number of citations: 0 www.scientific.net
MH Moh, TS Tang, GH Tan - Journal of the American Oil …, 2001 - Wiley Online Library
A simple and reliable high‐performance liquid chromatography method for the analysis of diesel oil in contaminated edible oils is described. Analysis performed using a diol column …
CG Krespan - The Journal of Organic Chemistry, 1975 - ACS Publications
The final question as to how these two units arq bonded to thecentral norbornyl fragment was solved by assuming that trimer originates from dimer plus monomer. Since this catalyst …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
R Paliwal, S Uniyal, JPN Rai - Environmental Science and Pollution …, 2015 - Springer
Two indigenous bacterial strains, Bacillus megaterium ETLB-1 (accession no. KC767548) and Pseudomonas plecoglossicida ETLB-3 (accession no. KC767547), isolated from soil …

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